6-Bromo-3,4-dimethylcinnoline
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Overview
Description
6-Bromo-3,4-dimethylcinnoline is an organic compound with the molecular formula C10H9BrN2 It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dimethylcinnoline typically involves the bromination of 3,4-dimethylcinnoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dimethylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cinnoline ring system.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted cinnoline derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dehalogenated or modified cinnoline compounds.
Scientific Research Applications
6-Bromo-3,4-dimethylcinnoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dimethylcinnoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the dimethyl groups play a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
3,4-Dimethylcinnoline: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-3,4-dimethylcinnoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
6-Bromoquinoline: Contains a quinoline ring system, which differs from the cinnoline structure, affecting its properties and uses.
Uniqueness: 6-Bromo-3,4-dimethylcinnoline is unique due to the presence of both bromine and dimethyl groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6-bromo-3,4-dimethylcinnoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQIYCYHJGBVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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